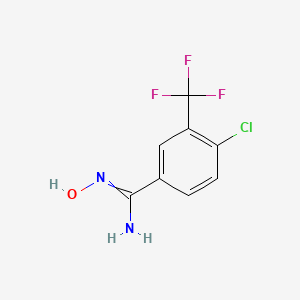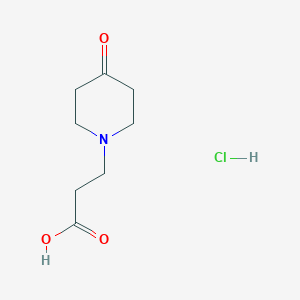![molecular formula C81H64F4N4O8 B13698714 2-N,2-N',7-N,7-N'-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13698714.png)
2-N,2-N',7-N,7-N'-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N,2-N’,7-N,7-N’-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine is a complex organic compound known for its unique structural properties. This compound is part of the spirobifluorene family, which is widely studied for its applications in optoelectronic devices, particularly in perovskite solar cells and organic light-emitting diodes (OLEDs).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N’,7-N,7-N’-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine typically involves multiple steps, including the formation of the spirobifluorene core and subsequent functionalization with the desired substituents. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
2-N,2-N’,7-N,7-N’-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
科学的研究の応用
2-N,2-N’,7-N,7-N’-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine has several scientific research applications:
Biology: The compound’s unique properties make it a candidate for studying molecular interactions and biological pathways.
Industry: It is utilized in the production of OLEDs, contributing to brighter and more efficient displays.
作用機序
The mechanism by which 2-N,2-N’,7-N,7-N’-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine exerts its effects involves its interaction with molecular targets and pathways. In optoelectronic applications, it functions as a hole transport material, facilitating the movement of positive charges and reducing charge recombination .
類似化合物との比較
Similar Compounds
2,2’,7,7’-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9’-spirobifluorene (spiro-OMeTAD): A widely used hole transport material in perovskite solar cells.
Tetrakis(4-aminophenyl)ethene: Known for its strong electrochemiluminescence properties.
Uniqueness
2-N,2-N’,7-N,7-N’-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine stands out due to its specific substituents, which enhance its performance in optoelectronic devices by improving charge transport and stability .
特性
分子式 |
C81H64F4N4O8 |
|---|---|
分子量 |
1297.4 g/mol |
IUPAC名 |
2-N,2-N',7-N,7-N'-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine |
InChI |
InChI=1S/C81H64F4N4O8/c1-90-61-25-9-49(10-26-61)86(57-21-37-77(94-5)73(82)45-57)53-17-33-65-66-34-18-54(87(50-11-27-62(91-2)28-12-50)58-22-38-78(95-6)74(83)46-58)42-70(66)81(69(65)41-53)71-43-55(88(51-13-29-63(92-3)30-14-51)59-23-39-79(96-7)75(84)47-59)19-35-67(71)68-36-20-56(44-72(68)81)89(52-15-31-64(93-4)32-16-52)60-24-40-80(97-8)76(85)48-60/h9-48H,1-8H3 |
InChIキー |
DQCAHSMBXLTRRS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)N(C7=CC=C(C=C7)OC)C8=CC(=C(C=C8)OC)F)C9=C5C=C(C=C9)N(C1=CC=C(C=C1)OC)C1=CC(=C(C=C1)OC)F)C=C(C=C4)N(C1=CC=C(C=C1)OC)C1=CC(=C(C=C1)OC)F)C1=CC(=C(C=C1)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13698632.png)

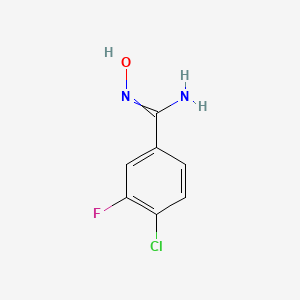
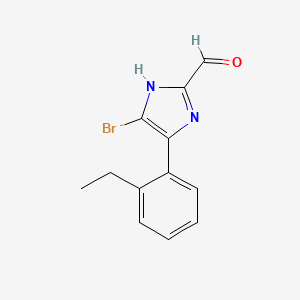
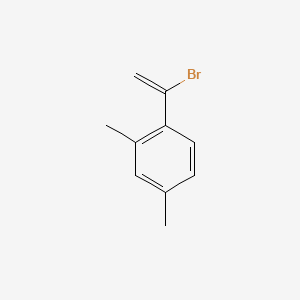
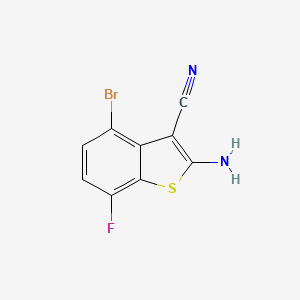
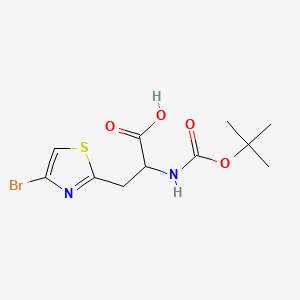
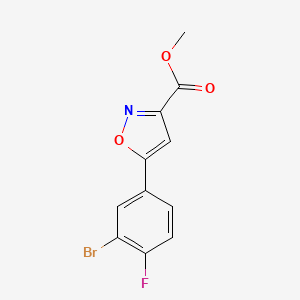
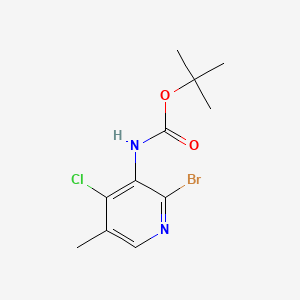
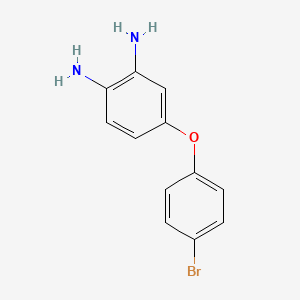
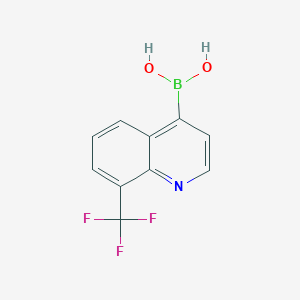
![7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylic Acid](/img/structure/B13698688.png)
